N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
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Overview
Description
N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of pyrazoloquinoline derivatives
Preparation Methods
The synthesis of N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluoroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base, followed by cyclization with hydrazine hydrate to yield the pyrazole ring. The final step involves the formation of the quinoline ring through a Friedländer synthesis, using a suitable quinoline precursor .
Chemical Reactions Analysis
N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as an insecticide, targeting insect ryanodine receptors.
Materials Science: It is explored for its potential use in organic electronics and optoelectronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes or receptors involved in cancer cell growth, leading to apoptosis or cell cycle arrest . In insecticidal applications, it binds to the ryanodine receptor, disrupting calcium ion homeostasis and leading to insect paralysis and death .
Comparison with Similar Compounds
N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide can be compared with other pyrazoloquinoline derivatives such as:
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound also exhibits insecticidal activity but with different molecular targets.
N-(4-fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide: This compound has different electronic properties and applications in materials science.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological and electronic properties, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C22H15ClN4O4S |
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Molecular Weight |
466.9 g/mol |
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15ClN4O4S/c1-30-14-8-6-13(7-9-14)27-21(28)19-17(10-11-32-19)26(22(27)29)12-18-24-20(25-31-18)15-4-2-3-5-16(15)23/h2-11H,12H2,1H3 |
InChI Key |
RDLQEABELDEDAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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